rel-(2R,6R)-Ethyl 6-methyl-4-oxopiperidine-2-carboxylate
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Overview
Description
rel-(2R,6R)-Ethyl 6-methyl-4-oxopiperidine-2-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,6R)-Ethyl 6-methyl-4-oxopiperidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 2,6-dimethylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium ethoxide in ethanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and the product is purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,6R)-Ethyl 6-methyl-4-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
rel-(2R,6R)-Ethyl 6-methyl-4-oxopiperidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of rel-(2R,6R)-Ethyl 6-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxopiperidine-2-carboxylate: A similar compound with a different substitution pattern.
Methyl 6-methyl-4-oxopiperidine-2-carboxylate: Another derivative with a different ester group.
Uniqueness
rel-(2R,6R)-Ethyl 6-methyl-4-oxopiperidine-2-carboxylate is unique due to its specific stereochemistry and substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl (2R,6R)-6-methyl-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)8-5-7(11)4-6(2)10-8/h6,8,10H,3-5H2,1-2H3/t6-,8-/m1/s1 |
InChI Key |
OMAAJKNXDPULPV-HTRCEHHLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(=O)C[C@H](N1)C |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(N1)C |
Origin of Product |
United States |
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